Oral Potency: Bunolol Demonstrates a 20-Fold Superiority Over Propranolol in a Canine Model
A direct comparative study in unanesthetized dogs revealed a profound difference in oral potency between racemic bunolol and propranolol. When evaluating the antagonism of isoproterenol-induced cardiovascular actions, orally administered bunolol was estimated to be approximately 20 times more potent than an equivalent oral dose of propranolol [1][2]. This contrasts with a smaller 3-fold potency advantage observed after intravenous administration, underscoring a specific pharmacokinetic advantage for bunolol following oral delivery [1].
| Evidence Dimension | Oral potency ratio |
|---|---|
| Target Compound Data | Bunolol (racemic) |
| Comparator Or Baseline | Propranolol (oral) |
| Quantified Difference | Bunolol is approximately 20 times more potent than propranolol (oral route). |
| Conditions | Antagonism of isoproterenol-induced cardiovascular actions in unanesthetized dogs. |
Why This Matters
This quantitative potency differential is critical for researchers designing oral dosing studies; using propranolol's dose as a baseline would lead to a 20-fold overestimation of the required bunolol dose.
- [1] Robson RD, Kaplan HR. The Cardiovascular Pharmacology of Bunolol, a New Beta Adrenergic Blocking Agent. J Pharmacol Exp Ther. 1970;175(1):157-167. View Source
- [2] NCATS Inxight Drugs — BUNOLOL. National Center for Advancing Translational Sciences (NCATS). Accessed 2025. View Source
